molecular formula C7H14O2S B102977 3-Propan-2-ylthiolane 1,1-dioxide CAS No. 17113-61-0

3-Propan-2-ylthiolane 1,1-dioxide

Cat. No.: B102977
CAS No.: 17113-61-0
M. Wt: 162.25 g/mol
InChI Key: KEIWCJFRHAPCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-ylthiolane 1,1-dioxide is a five-membered sulfone-containing heterocyclic compound with an isopropyl group (-CH(CH₃)₂) at the 3-position of the thiolane ring. The 1,1-dioxide moiety indicates the presence of two oxygen atoms doubly bonded to sulfur, forming a sulfone group.

Properties

CAS No.

17113-61-0

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

3-propan-2-ylthiolane 1,1-dioxide

InChI

InChI=1S/C7H14O2S/c1-6(2)7-3-4-10(8,9)5-7/h6-7H,3-5H2,1-2H3

InChI Key

KEIWCJFRHAPCIO-UHFFFAOYSA-N

SMILES

CC(C)C1CCS(=O)(=O)C1

Canonical SMILES

CC(C)C1CCS(=O)(=O)C1

Synonyms

Thiophene, tetrahydro-3-isopropyl-, 1,1-dioxide (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between 3-propan-2-ylthiolane 1,1-dioxide and related sulfone-containing heterocycles:

Compound Name Molecular Formula Ring Size Substituent(s) Key Structural Features
This compound C₈H₁₄O₂S 5-membered Isopropyl at C3 Non-aromatic, sulfone at S1
Thiete 1,1-dioxide C₃H₆O₂S 4-membered None Strained four-membered sulfone ring
3-Chlorothiete 1,1-dioxide C₃H₅ClO₂S 4-membered Chlorine at C3 Electrophilic Cl for substitution
3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide C₁₀H₁₁NO₃S 6-membered (fused benzene) Isopropyloxy at C3 Aromatic benzothiazole core, sulfone

Key Observations :

  • Ring Size and Strain : Thiete 1,1-dioxide (4-membered) exhibits higher ring strain compared to the 5-membered thiolane derivative, influencing reactivity in cycloaddition or substitution reactions .
  • Aromaticity: Benzothiazole derivatives (e.g., 3-(propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide) benefit from aromatic stabilization, enhancing thermal stability relative to non-aromatic sulfones .

Reactivity and Stability

Hydrolysis and Moisture Sensitivity
  • This compound : Likely susceptible to hydrolysis under acidic or basic conditions due to the electrophilic sulfone group, analogous to N-acylated 1,2-thiazetidine 1,1-dioxides, which hydrolyze to sulfonic acids .
  • Thiete 1,1-dioxide: Demonstrates moderate stability but undergoes Diels-Alder reactions with dienophiles, leveraging its strained ring system .
  • Nifurtimox (Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide): A pharmacologically active sulfone, its nitro group enhances electrophilicity, facilitating redox-based biological activity .

Data Table: Comparative Properties

Property This compound Thiete 1,1-dioxide 3-Chlorothiete 1,1-dioxide 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide
Molecular Weight (g/mol) ~178.26 (estimated) 122.14 156.59 225.26
Ring Strain Low High High Low (aromatic stabilization)
Hydrolysis Susceptibility Moderate Low High (Cl substituent) Low
Synthetic Applications Potential alkylation substrate Cycloaddition Substitution reactions Pharmaceuticals, materials

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